molecular formula C8H7NOS B1586176 5-Methylbenzo[d]thiazol-2(3H)-one CAS No. 40925-61-9

5-Methylbenzo[d]thiazol-2(3H)-one

Cat. No. B1586176
CAS RN: 40925-61-9
M. Wt: 165.21 g/mol
InChI Key: CHCYXBPFWCRKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04353919

Procedure details

Analogous to Example 2(a), 2-acetyl-5-methyl-2-(3H)-benzothiazolone, m.p. 86°-88° C. (from isooctane/diisopropyl ether), was prepared with a yield of 51% of theory, starting from [(4-methyl-2-nitrophenyl)thio]-acetic acid. This intermediate was subsequently treated with 5 N hydrochloric acid analogous to Example 2(b). 5-Methyl-2(3H)-benzothiazolone was obtained with a yield of 74% of theory; m.p. 178°-180° C. (from ethanol/water 1:1).
[Compound]
Name
2-acetyl-5-methyl-2-(3H)-benzothiazolone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
isooctane diisopropyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[(4-methyl-2-nitrophenyl)thio]-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(CC(C)(C)C)(C)C.C([O:12]C(C)C)(C)C.[CH3:16][C:17]1[CH:22]=[CH:21][C:20]([S:23][CH2:24]C(O)=O)=[C:19]([N+:28]([O-])=O)[CH:18]=1.Cl>>[CH3:16][C:17]1[CH:22]=[CH:21][C:20]2[S:23][C:24](=[O:12])[NH:28][C:19]=2[CH:18]=1 |f:0.1|

Inputs

Step One
Name
2-acetyl-5-methyl-2-(3H)-benzothiazolone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
isooctane diisopropyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)CC(C)(C)C.C(C)(C)OC(C)C
Step Two
Name
[(4-methyl-2-nitrophenyl)thio]-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C(C=C1)SCC(=O)O)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC2=C(NC(S2)=O)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.